molecular formula C20H27N5O2S B11247318 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11247318
M. Wt: 401.5 g/mol
InChI Key: KUSMHWUWCRUXFU-UHFFFAOYSA-N
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Description

3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine: is a hybrid compound that combines an isothiazole ring with a piperazine moiety. Its derivatives exhibit various biological activities and are used in pharmacology and medicinal chemistry. Specifically, they act as dopamine and serotonin antagonists and find application as antipsychotic drug substances .

Preparation Methods

The synthesis of this compound involves a multi-step procedure. Although specific synthetic routes and reaction conditions were not provided in the available literature, it’s essential to explore methods that incorporate both the isothiazole and piperazine moieties. Industrial production methods may vary, but rigorous characterization using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry ensures compound identification .

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions would involve modifications of the isothiazole and piperazine portions.

Scientific Research Applications

Researchers have explored the applications of this compound in several fields:

    Chemistry: Its unique structure makes it an interesting scaffold for further derivatization and drug design.

    Biology: As a dopamine and serotonin antagonist, it may impact neural signaling pathways.

    Medicine: Its potential as an antipsychotic drug substance warrants further investigation.

    Industry: The compound’s bioactivity could inspire novel therapeutic agents or functional materials.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets and pathways related to neurotransmission and neuronal function.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth exploring related heterocyclic structures, such as benzisothiazoles and piperazine derivatives. Highlighting the uniqueness of this compound compared to others will enhance its significance in drug discovery and development.

Properties

Molecular Formula

C20H27N5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C20H27N5O2S/c1-2-17-5-7-18(8-6-17)28(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-4-12-23/h5-10H,2-4,11-16H2,1H3

InChI Key

KUSMHWUWCRUXFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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